2-Methoxy-5-(piperazin-1-yl)quinoline
CAS No.: 846038-46-8
Cat. No.: VC17612307
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846038-46-8 |
|---|---|
| Molecular Formula | C14H17N3O |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 2-methoxy-5-piperazin-1-ylquinoline |
| Standard InChI | InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
| Standard InChI Key | WIYFVNMSMZGEDW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-methoxy-5-(piperazin-1-yl)quinoline is C₁₄H₁₆N₃O, derived from the quinoline backbone (C₉H₇N) substituted with a methoxy group (-OCH₃) and a piperazine ring (C₄H₁₀N₂). Its theoretical molecular weight is 242.30 g/mol, though experimental data for the exact compound remain unreported .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)quinoline | Computed |
| Molecular Formula | C₁₄H₁₆N₃O | Theoretical |
| Molecular Weight | 242.30 g/mol | Calculated |
| CAS Registry Number | Not assigned | - |
Structural Analysis
The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at C2 (methoxy) and C5 (piperazinyl) influence electronic distribution and steric interactions. The methoxy group donates electron density via resonance, while the piperazine moiety introduces basicity and hydrogen-bonding capacity .
Synthesis and Derivatization
Synthetic Pathways
While no direct synthesis of 2-methoxy-5-(piperazin-1-yl)quinoline is documented, analogous compounds suggest viable routes:
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Nucleophilic Aromatic Substitution: Reacting 5-chloro-2-methoxyquinoline with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) could yield the target compound .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 5-bromo-2-methoxyquinoline with piperazine offers a modern alternative, enabling efficient C–N bond formation .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Quinoline Halogenation | PCl₅, POCl₃, 80°C | 70–85% |
| Piperazine Coupling | Piperazine, K₂CO₃, DMF, 120°C | 50–65% |
Structural Analogs
Key analogs with documented bioactivity include:
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5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28): Demonstrated iron-chelating and neuroprotective properties in Parkinson’s disease models .
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6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline: Reported in CAS 149144-32-1, highlighting the versatility of methoxy and piperazine substitutions .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is predicted to be moderate in polar solvents (e.g., ethanol, DMSO) due to the piperazine group’s basicity. The methoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretching (3300 cm⁻¹, piperazine), C–O–C asymmetric stretching (1250 cm⁻¹, methoxy), and aromatic C=C bending (1600 cm⁻¹) .
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NMR: ¹H NMR would show singlet peaks for methoxy protons (~δ 3.9 ppm) and multiplet signals for piperazine protons (~δ 2.5–3.5 ppm).
Pharmacological Applications
Anti-Tubercular Activity
Quinoline derivatives like bedaquiline highlight the scaffold’s efficacy against Mycobacterium tuberculosis. Substituents at C5 (e.g., piperazine) enhance target binding, suggesting potential utility for the target compound .
Table 3: Comparative Anti-TB Activity of Quinoline Analogs
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